Jasmolin II

Insecticidal Activity Toxicology Structure-Activity Relationship

Standard pyrethrin CRMs lack individual ester resolution, introducing quantitation errors in matrix analysis. Jasmolin II solves this as a certified traceable standard. - ≥95% purity by HPLC; verified 9.1±0.8% composition in pyrethrum CRM - Type II pyrethrin: pyrethric acid moiety vs. chrysanthemic acid in Type I - Enables structure-activity studies on insect sodium channel deactivation (less potent than pyrethrin II) - Bulk & mg packs available for method development and toxicology bioassays

Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
CAS No. 1172-63-0
Cat. No. B029435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJasmolin II
CAS1172-63-0
Synonyms(1R,3R)-3-[(1E)-3-Methoxy-2-methyl-3-oxo-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid (1S)-2-Methyl-4-oxo-3-(2Z)-2-penten-1-yl-2-cyclopenten-1-yl Ester; 
Molecular FormulaC22H30O5
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C
InChIInChI=1S/C22H30O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-,13-11+/t16-,18+,19+/m1/s1
InChIKeyWKNSDDMJXANVMK-XIGJTORUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jasmolin II Compound Overview


Jasmolin II (CAS 1172-63-0) is a naturally occurring pyrethrin ester, one of six structurally related insecticidal compounds isolated from Tanacetum cinerariifolium (Dalmatian chrysanthemum) flowers [1]. It belongs to the Type II pyrethrins, which are characterized by a pyrethric acid moiety [2]. Jasmolin II functions as a voltage-gated sodium channel modulator, leading to neuronal hyperexcitation and insect paralysis [3]. As a minor constituent of natural pyrethrum extract, it plays a specific role in the overall insecticidal activity profile of botanical pyrethrins [4].

Why Substitution of Jasmolin II Fails


Jasmolin II cannot be substituted with other pyrethrins or pyrethroids without altering experimental outcomes. Although all six pyrethrin esters target voltage-gated sodium channels, their molecular structures differ at the terminal acid and alcohol moieties, resulting in distinct in vivo toxicities and target site interactions [1]. These structural variations lead to quantifiable differences in insecticidal potency, speed of knockdown, and synergistic response, meaning that the selection of a specific pyrethrin, such as Jasmolin II, is critical for achieving reproducible and interpretable results in research and industrial applications [2].

Jasmolin II Differentiated Performance Evidence


House Fly Toxicity Comparison

Jasmolin II shows an LD50 of 0.46 μg/fly against Musca domestica L., placing it among the more potent pyrethrins but less toxic than pyrethrin I [1]. This contrasts with the much lower toxicity of jasmolin I (LD50 1.28 μg/fly) and the slightly higher toxicity of cinerin II (LD50 0.43 μg/fly) [1].

Insecticidal Activity Toxicology Structure-Activity Relationship

Sodium Channel Deactivation Inhibition

Electrophysiological recordings on cockroach sodium channels (BgNav1-1a) expressed in Xenopus oocytes show that Jasmolin II is significantly less effective at inhibiting channel deactivation compared to pyrethrin II, despite comparable inhibition of channel inactivation [1]. This suggests a unique interaction profile at the pyrethroid receptor site [1].

Electrophysiology Mode of Action Ion Channel Modulation

Pyrethrum Extract Component Quantification

In a high-purity certified reference material (CRM) derived from pyrethrum, Jasmolin II constitutes 9.1 ± 0.8 % of the total pyrethrins [1]. This is substantially lower than the major components pyrethrin II (44.6 ± 0.9 %) and pyrethrin I (27.5 ± 0.5 %), but significantly higher than jasmolin I (7.0 ± 0.4 %) [1]. This precise compositional data is essential for analytical method validation.

Natural Product Chemistry Analytical Chemistry Quality Control

Species-Specific Toxicity Profile

Jasmolin II exhibits a broad but low-to-moderate toxicity spectrum against a range of insect species, being about 1/200 as toxic as pyrethrum extract against Tribolium castaneum and 1/17 as toxic against Aedes aegypti [1]. This contrasts with its higher relative potency against house flies [1].

Comparative Toxicology Insecticide Screening Pest Management

Jasmolin II Application Scenarios


Analytical Method Development & QC

Use Jasmolin II as a high-purity reference standard (≥95% by HPLC) for the development and validation of chromatographic methods (e.g., HPLC, GC-MS) aimed at quantifying individual pyrethrin esters in botanical extracts, commercial insecticide formulations, and environmental samples. The certified compositional data of 9.1 ± 0.8 % in pyrethrum CRM provides a benchmark for QC/QA [1].

Sodium Channel Modulation Studies

Employ Jasmolin II in electrophysiological studies (e.g., two-electrode voltage clamp) to investigate structure-activity relationships of pyrethrin esters on insect sodium channels. Its unique, less potent inhibition of channel deactivation relative to pyrethrin II [2] makes it a valuable tool for probing specific binding interactions and functional outcomes at the molecular level.

Comparative Insect Toxicology & Resistance

Use Jasmolin II in comparative toxicology bioassays to establish species-specific sensitivity baselines. Its quantified LD50 of 0.46 μg/fly against Musca domestica [3] and its variable potency against other insect species [4] make it a key reference compound for studying differential susceptibility and potential cross-resistance with synthetic pyrethroids.

Synergism & Formulation Research

Investigate the effects of synergists (e.g., piperonyl butoxide) on Jasmolin II's insecticidal activity. The documented negative synergism (reduced toxicity) in some insect models [4] provides a unique case study for understanding metabolic detoxification pathways and optimizing formulation strategies for pyrethrin-based products.

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